molecular formula C7H6BrIO B1280884 2-Bromo-5-iodoanisole CAS No. 755027-18-0

2-Bromo-5-iodoanisole

Cat. No. B1280884
CAS RN: 755027-18-0
M. Wt: 312.93 g/mol
InChI Key: PIPWNWZBTWYPJB-UHFFFAOYSA-N
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Description

2-Bromo-5-iodoanisole (C7H6BrIO) is a chemical compound with the following synonyms: 1-bromo-4-iodo-2-methoxybenzene, 2-bromo-5-iodophenyl methyl ether, and benzene, 1-bromo-4-iodo-2-methoxy- . It has a molecular weight of approximately 312.93 g/mol.


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-iodoanisole indicates its composition of carbon ©, hydrogen (H), bromine (Br), iodine (I), and oxygen (O). The compound’s 2D structure consists of a methoxy group (OCH3) attached to a benzene ring, with bromine and iodine substituents at specific positions .

Scientific Research Applications

Proteomics Research

2-Bromo-5-iodoanisole is utilized in proteomics research as a biochemical reagent . It plays a role in the identification and quantification of proteins, as well as the study of their modifications and interactions. Its stability and reactivity make it suitable for labeling or modifying proteins, which can then be analyzed using various proteomic techniques.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis . It is particularly useful in the formation of C–N bonds, which are fundamental in creating a wide array of organic compounds. Its halogen atoms are reactive sites that can be substituted with other groups to synthesize complex molecules for pharmaceuticals and agrochemicals.

Material Science

In material science , 2-Bromo-5-iodoanisole is used to synthesize new materials with potential applications in electronics, photonics, and nanotechnology . Researchers exploit its halogen atoms to create polymers and other advanced materials with specific desired properties.

Medicinal Chemistry

The compound finds applications in medicinal chemistry where it is used to develop new drug candidates . Its structure allows for the introduction of various functional groups, aiding in the creation of molecules with potential therapeutic effects.

Environmental Research

2-Bromo-5-iodoanisole is also employed in environmental research . It can be used as a tracer or a reactant in studies investigating the fate of organic compounds in the environment . Its reactivity with other environmental contaminants helps in understanding their degradation pathways and persistence.

Biochemistry Applications

In biochemistry , this compound is used in the study of enzyme-catalyzed reactions and metabolic pathways . Its incorporation into substrates or inhibitors allows researchers to probe the mechanisms of enzyme action and regulation.

properties

IUPAC Name

1-bromo-4-iodo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPWNWZBTWYPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479672
Record name 2-Bromo-5-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-iodoanisole

CAS RN

755027-18-0
Record name 1-Bromo-4-iodo-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=755027-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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